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molecular formula C9H6ClFO2 B2673275 2-Chloro-4-fluorocinnamic acid CAS No. 133220-86-7; 174603-37-3

2-Chloro-4-fluorocinnamic acid

Cat. No. B2673275
M. Wt: 200.59
InChI Key: RJCWBTRMWGOREZ-DUXPYHPUSA-N
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Patent
US05708033

Procedure details

A mixture of 2-chloro-4-fluorocinnamic acid (22.9 g, 0.11 mol) and platinum oxide hydrate (0.5 g, EM Scientific) in 95% ethanol (140 ml) was placed on a Parr hydrogenation apparatus. After the appropriate amount of hydrogen was taken up, the catalyst was filtered and the mixture was concentrated in vacuo to give 22.6 g (98%) of 3-(2-chloro-4-fluorophenyl)propanoic acid as a purple solid. This material was used without further purification.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H]>C(O)C.O.[Pt]=O>[Cl:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=O)O)C=CC(=C1)F
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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